molecular formula C6H5Cl2NO3S B1425992 2-Chloro-6-methoxypyridine-4-sulfonyl chloride CAS No. 1261468-23-8

2-Chloro-6-methoxypyridine-4-sulfonyl chloride

Cat. No.: B1425992
CAS No.: 1261468-23-8
M. Wt: 242.08 g/mol
InChI Key: MFYUIMJOXTWTCV-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxypyridine-4-sulfonyl chloride is an organic compound with the molecular formula C6H5ClNO3S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

The synthesis of 2-Chloro-6-methoxypyridine-4-sulfonyl chloride typically involves the chlorination of 2-chloro-6-methoxypyridine followed by sulfonylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like sulfuryl chloride. The process can be carried out under controlled temperatures to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

2-Chloro-6-methoxypyridine-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dichloromethane or tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-6-methoxypyridine-4-sulfonyl chloride is utilized in various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methoxypyridine-4-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical synthesis processes to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with.

Comparison with Similar Compounds

2-Chloro-6-methoxypyridine-4-sulfonyl chloride can be compared with other sulfonyl chlorides and pyridine derivatives:

    2-Chloro-6-methylpyridine-4-sulfonyl chloride: Similar in structure but with a methyl group instead of a methoxy group.

    2-Chloro-4,6-dimethylpyridine-3-sulfonyl chloride: Another derivative with different substitution patterns on the pyridine ring.

    Pyridine-3-sulfonyl chloride: Lacks the chloro and methoxy substituents, making it less reactive in certain reactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

2-chloro-6-methoxypyridine-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO3S/c1-12-6-3-4(13(8,10)11)2-5(7)9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYUIMJOXTWTCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=C1)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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